![molecular formula C17H9FN2O B2902124 3-(4-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one CAS No. 147508-60-9](/img/structure/B2902124.png)
3-(4-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one
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Overview
Description
3-(4-Fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one, commonly referred to as FIP, is a synthetic chemical compound with a wide range of applications in scientific research. It is a member of the indeno[1,2-c]pyridazin-5-one family, a group of heterocyclic compounds containing a nitrogen atom in the center of a five-membered ring. FIP has a unique molecular structure, which makes it an ideal candidate for a variety of research applications.
Mechanism of Action
Target of Action
Pyridazinone derivatives, to which this compound belongs, have been found to interact with a wide range of biological targets .
Mode of Action
For instance, some pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazinone derivatives have been reported to influence a variety of biochemical pathways, leading to a broad spectrum of pharmacological activities .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and many other anticipated biological activities .
Action Environment
Environmental factors such as ph, temperature, and the presence of other substances can significantly influence the action and stability of a compound .
Advantages and Limitations for Lab Experiments
The main advantage of using FIP in lab experiments is its availability and ease of synthesis. It is a relatively inexpensive compound, and can be synthesized from a variety of starting materials. Additionally, it is a relatively stable compound, making it suitable for use in a variety of experiments. However, FIP is a relatively new compound, and its effects on the body are not yet fully understood. As such, it is important to use caution when using FIP in experiments.
Future Directions
The potential applications of FIP are still being explored. Further research is needed to understand its mechanism of action, and to identify potential therapeutic uses. Additionally, research is needed to understand the biochemical and physiological effects of FIP, and to understand its effects on enzymes and proteins. Furthermore, research is needed to develop new synthesis methods for FIP, and to explore its potential use in the production of pharmaceuticals. Finally, research is needed to understand the potential toxicity of FIP and to investigate its effects on the environment.
Synthesis Methods
FIP can be synthesized from a variety of starting materials, including 4-fluorobenzaldehyde and 2-amino-5-methylpyridine. The reaction is carried out in a two-step process and involves the formation of an intermediate, 5-chloro-3-(4-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one, which is then converted to the desired product. The reaction is typically carried out in an anhydrous solvent, such as acetonitrile, at a temperature of between 80-100°C.
Scientific Research Applications
FIP has a wide range of applications in scientific research. It is used as a model compound to study the structure and reactivity of heterocyclic compounds, and as a tool to investigate the biological effects of different compounds. It is also used to study the structure and reactivity of other compounds, such as organic acids and bases, and to investigate the effects of different compounds on enzyme activity. In addition, FIP is used in the synthesis of other compounds, such as indeno[1,2-c]pyridazin-5-ones, and in the production of pharmaceuticals.
properties
IUPAC Name |
3-(4-fluorophenyl)indeno[1,2-c]pyridazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9FN2O/c18-11-7-5-10(6-8-11)15-9-14-16(20-19-15)12-3-1-2-4-13(12)17(14)21/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRCGYXGPCNOKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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